(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol
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Overview
Description
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative with a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the modification of cholesterol or similar sterols through a series of reactions including oxidation, reduction, and selective functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments helps in achieving the desired structural modifications efficiently .
Chemical Reactions Analysis
Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The double bonds can be selectively reduced using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, organometallic reagents
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of ketones.
- Reduction of double bonds results in saturated sterol derivatives.
- Substitution reactions yield various functionalized sterol compounds .
Scientific Research Applications
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex sterol derivatives and studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor for steroid hormones.
Mechanism of Action
The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .
Comparison with Similar Compounds
Cholesterol: A primary sterol in animal cell membranes, essential for membrane structure and precursor to steroid hormones.
Ergosterol: A sterol found in fungi, similar in structure but with different double bond positions.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 3β position. These structural features confer distinct chemical reactivity and biological activity compared to other sterols .
Biological Activity
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative that plays a significant role in various biological processes. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
- CAS Number : 242142-71-8
- Molecular Formula : C₂₉H₄₆O
- Molecular Weight : 410.67 g/mol
This compound features a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position, which influences its biological activity and interaction with cellular membranes.
Membrane Interaction
This compound integrates into lipid bilayers due to its hydroxyl group at the 3β position. This incorporation affects membrane fluidity and stability, which is crucial for cellular processes such as signaling and transport .
Enzymatic Interactions
The compound acts as a substrate for various enzymes involved in sterol metabolism. Research indicates that it can influence the synthesis of other biologically active sterols through its interaction with enzymes like sterol-C4-methyl oxidase (SC4MOL) and sterol-Δ14-reductase (DHCR14) . These interactions are critical for maintaining cellular sterol homeostasis and regulating pathways such as the mevalonate pathway.
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications. It may serve as a precursor for steroid hormones, which are vital in numerous physiological processes including metabolism, immune response, and reproduction .
Case Studies
- Sterol Metabolism Disorders : Studies have shown that alterations in the metabolism of sterols like this compound can lead to conditions such as Smith-Lemli-Opitz syndrome. In patients with this syndrome, abnormal levels of this sterol have been detected in plasma, indicating its role in cholesterol biosynthesis pathways .
- Antimicrobial Activity : Research has suggested that derivatives of this compound may exhibit antimicrobial properties against various pathogens due to their structural similarities to ergosterol and other sterols critical for fungal cell membrane integrity .
Comparative Analysis with Other Sterols
Sterol | Structure | Biological Role |
---|---|---|
Cholesterol | Primary sterol in animal cells | Membrane structure; precursor to steroid hormones |
Ergosterol | Found in fungi | Essential for fungal membrane integrity |
Stigmasterol | Plant sterol | Similar functions to cholesterol |
This compound | Unique double bond configuration | Influences membrane fluidity; precursor to other sterols |
Properties
CAS No. |
242142-71-8 |
---|---|
Molecular Formula |
C₂₉H₄₆O |
Molecular Weight |
410.67 |
Origin of Product |
United States |
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